[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride
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Overview
Description
[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a fluorophenyl group and an azabicycloheptane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicycloheptane Core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for probing receptor-ligand interactions and studying enzyme mechanisms.
Medicine
In medicine, [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Fluorophenyl)-2-azabicyclo[2.2.1]heptan-1-yl]methanol
- [5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
Uniqueness
Compared to these similar compounds, [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHHJLJCRWFDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC=C(C=C3)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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